molecular formula C20H18F3N5O3 B3457763 N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3457763
M. Wt: 433.4 g/mol
InChI Key: JVHYWJFDCOZBLE-UHFFFAOYSA-N
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Description

“N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . The molecule also contains a trifluoromethyl group (-CF3), a nitrophenyl group (a phenyl ring with a nitro group attached), and a cyclohexyl group (a six-membered carbon ring).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic pyrazolopyrimidine core, with the various substituents attached at the specified positions. The trifluoromethyl group is electron-withdrawing, which could impact the electronic properties of the molecule. The nitrophenyl group is also electron-withdrawing and could participate in π-π stacking interactions due to the aromatic phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions . The nitro group in the nitrophenyl ring is also a reactive functional group that can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents . The nitrophenyl group could contribute to the compound’s UV-visible absorption properties .

Mechanism of Action

Without specific context (such as the compound’s use as a drug, a catalyst, etc.), it’s difficult to comment on the mechanism of action. If this compound has biological activity, the mechanism could involve interactions with biological macromolecules (proteins, nucleic acids, etc.) .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored as a synthetic reagent or catalyst .

properties

IUPAC Name

N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c21-20(22,23)17-10-15(12-6-8-14(9-7-12)28(30)31)25-18-11-16(26-27(17)18)19(29)24-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHYWJFDCOZBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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